苯甲胺,4-溴-N-丁基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

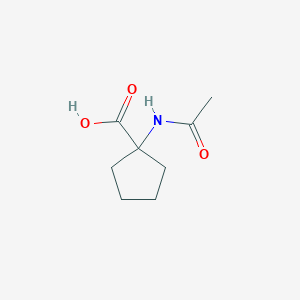

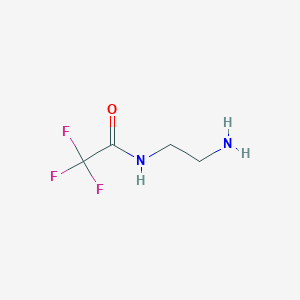

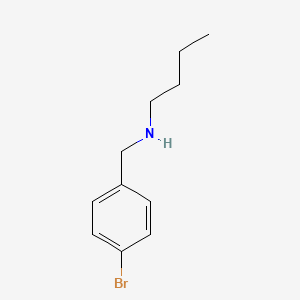

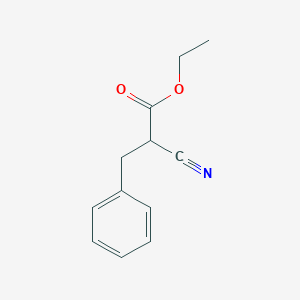

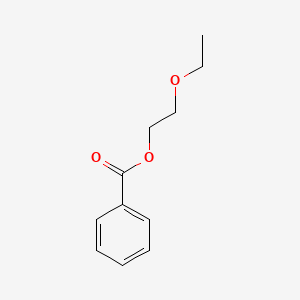

“Benzenemethanamine, 4-bromo-N-butyl-” is a chemical compound with the molecular formula C11H16BrN . It is also known by other names such as "N-(4-bromobenzyl)butan-1-amine" .

Molecular Structure Analysis

The molecular structure of “Benzenemethanamine, 4-bromo-N-butyl-” consists of a benzene ring attached to a bromine atom and a butyl group through a methanamine linkage . The InChI string representation of the molecule isInChI=1S/C11H16BrN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 . Physical And Chemical Properties Analysis

The molecular weight of “Benzenemethanamine, 4-bromo-N-butyl-” is 242.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 241.04661 g/mol . The topological polar surface area of the compound is 12 Ų . The compound has a heavy atom count of 13 .科学研究应用

Pharmaceutical Research: Antimicrobial Agents

“Benzenemethanamine, 4-bromo-N-butyl-” has been studied for its antimicrobial properties. A notable application is its extraction from pomegranate peels and subsequent use in combating pathogenic microorganisms . The compound’s bioavailability and efficacy against clinical pathogens make it a potential candidate for developing new antimicrobial drugs.

Material Science: Polymer Synthesis

In material science, this compound can be utilized in the synthesis of new biodegradable polymers. Its benzylic bromine atom makes it a good candidate for initiating polymerization reactions, which could lead to the development of environmentally friendly materials .

Organic Chemistry: Synthesis of Complex Molecules

The benzylic position of “N-(4-bromobenzyl)butan-1-amine” is highly reactive, allowing for various chemical transformations. This reactivity is harnessed in organic synthesis to create complex molecules, which can serve as intermediates in the production of pharmaceuticals or agrochemicals .

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical structure, “Benzenemethanamine, 4-bromo-N-butyl-” can be used as a standard in chromatographic analysis. It helps in the identification and quantification of similar compounds within complex mixtures .

Chemical Engineering: Process Optimization

In chemical engineering, this compound’s properties can be analyzed to optimize chemical processes. For instance, its phase change data and mass spectrum can be used to refine production methods for better efficiency and yield .

Environmental Science: Study of Biodegradation

The biodegradation behavior of “N-(4-bromobenzyl)butan-1-amine” can be studied to understand its environmental impact. Research in this field can lead to insights on how such compounds break down in nature and their potential effects on ecosystems .

Biochemistry: Enzyme Inhibition Studies

This compound may also serve as an inhibitor for certain enzymes, providing a tool for biochemists to study enzyme mechanisms and kinetics. Such studies can reveal new aspects of biochemical pathways and lead to the discovery of therapeutic targets .

Nanotechnology: Functionalization of Nanomaterials

Lastly, “Benzenemethanamine, 4-bromo-N-butyl-” can be used to functionalize the surface of nanomaterials. This functionalization can impart new properties to the nanomaterials, such as increased solubility or reactivity, which can be beneficial in various nanotechnology applications .

属性

IUPAC Name |

N-[(4-bromophenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOIXPMJHKLAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209254 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 4-bromo-N-butyl- | |

CAS RN |

60509-40-2 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)